2-Hydroxy-4-methylbenzamide
Overview
Description
“2-Hydroxy-4-methylbenzamide” is an organic compound with the molecular formula C8H9NO2 . It is also known as “4-hydroxy-2-methylbenzamide” and has a CAS Number of 888019-41-8 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the 2-hydroxy-4-methoxybenzyl (Hmb) backbone modification can prevent amide bond-mediated side-reactions (e.g., aspartimide formation, peptide aggregation) by installing the removable Hmb group into a peptide bond, thus improving the synthesis of long and challenging peptides and proteins .
Molecular Structure Analysis
The molecular weight of “2-Hydroxy-4-methylbenzamide” is 151.16 g/mol . The InChI code is 1S/C8H9NO2/c1-5-4-6 (10)2-3-7 (5)8 (9)11/h2-4,10H,1H3, (H2,9,11) and the InChI key is DRVUKSMTYSCDOB-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“2-Hydroxy-4-methylbenzamide” is a powder that is stored at room temperature . Its density is 1.2±0.1 g/cm3, and it has a boiling point of 359.9±25.0 °C at 760 mmHg .
Scientific Research Applications
1. Structural and Electronic Properties
- Subheading: Structural Insights and Electronic Structure Analysis
- Content: Research employing density functional theory-based methods has explored the structural and electronic properties of compounds similar to 2-hydroxy-4-methylbenzamide, focusing on their hydrogen bonding characteristics. These studies are significant for understanding the behavior of similar compounds in various states, including their geometric and spectroscopic properties, which have practical implications in fields like medicinal chemistry and material science (Jezierska et al., 2009).
- Subheading: Metabolism and Stability Analysis
- Content: Studies have investigated the metabolic conversion of compounds like 2-hydroxy-4-methylbenzamide, revealing that they can form stable metabolites under certain conditions. This research provides insights into the metabolic pathways and stability of these compounds, which is crucial for pharmacological and toxicological evaluations (Ross et al., 1983).
- Subheading: Spectroscopic Studies
- Content: Spectroscopic techniques, including FT-IR and NMR, have been applied to study derivatives of 2-hydroxy-4-methylbenzamide. These studies help in characterizing the molecular structure and dynamics, contributing to a deeper understanding of their chemical behavior, which is beneficial for various scientific applications (Takač & Vikić Topić, 2004).
- Subheading: Pharmaceutical Properties Exploration
- Content: Research exploring the pharmaceutical activities of compounds related to 2-hydroxy-4-methylbenzamide has been conducted, focusing on their molecular determinants and interaction properties. This type of study is fundamental for drug development and understanding the therapeutic potential of similar compounds (Sharfalddin et al., 2020).
- Subheading: Anti-Parasitic Potential
- Content: Some derivatives of 2-hydroxy-4-methylbenzamide have been examined for their anti-parasite activities. This research is crucial in the development of new therapeutic agents against various parasitic infections, demonstrating the potential of these compounds in medicinal chemistry (Restrepo et al., 2018).
- Subheading: Chemical Synthesis and Analysis
- Content: Studies on the synthesis and characterization of 2-hydroxy-4-methylbenzamide derivatives contribute to the field of organic chemistry, providing valuable insights into the methods of producing these compounds and their subsequent properties. This knowledge is essential for advancing the synthesis of novel compounds with specific desired characteristics (Ibnouf et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2-hydroxy-4-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-2-3-6(8(9)11)7(10)4-5/h2-4,10H,1H3,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEJYVBTZPUQDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441320 | |
Record name | 4-Methylsalicylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-methylbenzamide | |
CAS RN |
49667-22-3 | |
Record name | 2-Hydroxy-4-methylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49667-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylsalicylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-salicylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.991 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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